Amoxydramine camsilate
Overview
Description
Amoxydramine is a tertiary dialkylarylcarbinol derivative patented by the American chemical company Allied Chemical Corp. It has been used as an antitussive, sedative, and antihypertensive agent .
Molecular Structure Analysis
Amoxydramine camsilate has a molecular formula of C27H37NO6S. Its average mass is 503.651 Da and its monoisotopic mass is 503.234161 Da .
Scientific Research Applications
Memory-Based Computing and Content-Addressable Memories : The study by Karam et al. (2015) discusses the applications of Content-addressable memory (CAM) and associative memory (AM) in various domains including informatics and data mining. This technology allows for searching by content rather than address, which can be relevant in the context of complex pattern recognition and other computing applications (Karam, Puri, Ghosh, & Bhunia, 2015).
Antioxidant Effects in Chronic Kidney Disease : Ueda et al. (2015) explored the antioxidant mechanisms of camostat mesilate (CM) and its potential as a therapeutic agent in chronic kidney disease. This research highlights the significance of antioxidant effects in medical applications, which could be relevant when considering the properties of Amoxydramine camsilate (Ueda et al., 2015).
Integration of Complementary and Alternative Medicine (CAM) : Hess (2002) discusses the integration of CAM into conventional medical practices and how scientific research can guide policies in this area. This could be relevant for understanding how compounds like Amoxydramine camsilate might be integrated into broader medical practices (Hess, 2002).
Biomedical Research on CAM : Polich et al. (2010) provide insights into the challenges faced by CAM researchers in the biomedical field. This study might offer perspective on the research environment and methodologies that could be applicable to Amoxydramine camsilate (Polich, Dole, & Kaptchuk, 2010).
Nanotechnology in Medicine and Pest Control : The study by Barik et al. (2008) on the application of nanosilica in medicine provides an example of how nanotechnology can be used in diverse fields, including drug delivery systems. This could be relevant for considering innovative delivery methods for compounds like Amoxydramine camsilate (Barik, Sahu, & Swain, 2008).
These studies
, though not directly related to Amoxydramine camsilate, provide a context for understanding the broader scientific research landscape in which similar compounds and technologies might be studied. They illustrate the diverse applications and methodologies in fields such as memory computing, medical treatments, integrative medicine, and nanotechnology.
Emerging Trends in Design and Applications of Memory-Based Computing and Content-Addressable Memories
- Subheading : Applications in Computing and Informatics
- Details : This research emphasizes the significance of CAM and AM structures in computing applications, which may be relevant for data management and pattern recognition in scientific research, including pharmaceutical studies (Karam et al., 2015).
- Subheading : Medical Applications of Antioxidant Compounds
- Details : The study of camostat mesilate's antioxidant effects in chronic kidney disease demonstrates the importance of such effects in therapeutic applications, possibly offering insights for research on compounds like Amoxydramine camsilate (Ueda et al., 2015).
- Subheading : Policy and Practice in Medical Integration
- Details : This paper discusses the challenges and methodologies in integrating CAM into conventional practices, which may provide context for the incorporation of new compounds in medical treatments (Hess, 2002).
- Subheading : Challenges in CAM Research
- Details : Insights into the biomedical research environment, specifically for CAM, might be useful for understanding the research methodologies that could be applied to Amoxydramine camsilate (Polich et al., 2010).
Safety And Hazards
properties
IUPAC Name |
2-benzhydryloxy-N,N-dimethylethanamine oxide;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2.C10H16O4S/c1-18(2,19)13-14-20-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h3-12,17H,13-14H2,1-2H3;7H,3-6H2,1-2H3,(H,12,13,14)/t;7-,10-/m.1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJTVDSLFJIKMP-STOWLHSFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70934767 | |
Record name | 2-(Diphenylmethoxy)-N,N-dimethylethan-1-amine N-oxide--(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70934767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amoxydramine camsilate | |
CAS RN |
15350-99-9 | |
Record name | Amoxydramine camsilate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15350-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amoxydramine camsilate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015350999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Diphenylmethoxy)-N,N-dimethylethan-1-amine N-oxide--(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70934767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Amoxydramine camsilate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.786 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMOXYDRAMINE CAMSILATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L1FU2EO79 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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